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Compound of Interest

Compound Name: 4-Amino-4'-hydroxybenzophenone

Cat. No.: B076200

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-Amino-4'-hydroxybenzophenone (CAS 14963-34-9). The following sections
detall its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with the experimental protocols utilized for their acquisition. This information is crucial for
the identification, characterization, and quality control of this compound in research and
development settings.

Spectroscopic Data Summary

The empirical formula for 4-Amino-4'-hydroxybenzophenone is C13H1:NOz, with a molecular
weight of 213.23 g/mol . The spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data (Predicted)

Note: Experimentally obtained *H NMR data for 4-Amino-4'-hydroxybenzophenone is not
readily available in public databases. The following is a predicted spectrum based on
computational models and analysis of similar structures. The aromatic region (around 6.5-8.0
ppm) will show complex splitting patterns due to the coupling of protons on the two substituted
benzene rings.
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)
Protons ortho to the

~7.7-7.9 Multiplet 2H carbonyl group on the
4-aminophenyl ring
Protons ortho to the

~76-7.8 Multiplet 2H carbonyl group on the
4-hydroxyphenyl ring
Protons meta to the

~6.8-7.0 Multiplet 2H carbonyl group on the
4-hydroxyphenyl ring
Protons meta to the

~6.6-6.8 Multiplet 2H carbonyl group on the
4-aminophenyl ring

~5.0-6.0 Broad Singlet 1H Phenolic -OH

~35-45 Broad Singlet 2H Amino -NH2

13C NMR Data
Chemical Shift (ppm) Assighment

1955 C=0 (Carbonyl)

162.0 C-OH

151.2 C-NH:z

132.8 CH (aromatic)

1315 C (quaternary aromatic)
129.8 C (quaternary aromatic)
115.3 CH (aromatic)

113.9 CH (aromatic)
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
3400 - 3200 Strong, Broad O-H and N-H stretching
3100 - 3000 Medium Aromatic C-H stretching
1630 - 1600 Strong C=0 stretching (ketone)
1600 - 1450 Medium to Strong Aromatic C=C stretching
1300 - 1200 Strong C-0O stretching (phenol)
1340 - 1250 Medium C-N stretching (aromatic
amine)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
213 100 [M]* (Molecular lon)
121 High [HOCeH4CQOJ*
93 High [H2NCeHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 10-20 mg of the 4-Amino-4'-hydroxybenzophenone sample was accurately
weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in
a clean, dry vial.

¢ The solution was then transferred into a standard 5 mm NMR tube.

Data Acquisition:
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'H and 3C NMR spectra were recorded on a 400 MHz (or higher) spectrometer.

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.

For *H NMR, the spectral width was typically 0-15 ppm, and for 13C NMR, it was 0-220 ppm.

Standard pulse sequences were used for both H (e.g., zg30) and 13C (e.g., zgpg30)
acquisitions.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

A small amount of the solid 4-Amino-4'-hydroxybenzophenone sample (1-2 mg) was
ground into a fine powder using an agate mortar and pestle.

Approximately 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.

The sample and KBr were thoroughly mixed and ground together to ensure a homogenous
mixture.

The mixture was then transferred to a pellet press die.

A pressure of 8-10 tons was applied for several minutes to form a thin, transparent pellet.

Data Acquisition:

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of a pure KBr pellet was first recorded.

The sample pellet was then placed in the sample holder, and the spectrum was recorded
typically over a range of 4000 to 400 cm~1.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b076200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratory

Check Availability & Pricing

Sample Introduction and lonization:

e The sample was introduced into the mass spectrometer via a direct insertion probe or after
separation by gas chromatography (GC).

o Electron lonization (El) was used as the ionization method. In El, a high-energy electron
beam (typically 70 eV) bombards the sample molecules in the gas phase, leading to the
formation of a molecular ion and various fragment ions.

Mass Analysis and Detection:

e The ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a
quadrupole or time-of-flight (TOF) mass analyzer.

o Adetector, such as an electron multiplier, was used to detect the ions.

e The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

Sample Preparation Spectroscopic Analysis Data Output
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Caption: General workflow for obtaining spectroscopic data.
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Caption: Simplified NMR signal generation pathway.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-4'-
hydroxybenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b076200#spectroscopic-data-nmr-ir-ms-of-4-amino-4-
hydroxybenzophenone]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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